molecular formula C13H20O B7873955 3-(3,5-Dimethylphenyl)-3-pentanol

3-(3,5-Dimethylphenyl)-3-pentanol

Cat. No.: B7873955
M. Wt: 192.30 g/mol
InChI Key: GYHWYWZZYYPCEB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-pentanol: is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-pentanol typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with pentanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general steps are as follows:

  • Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether.
  • Addition of pentanal to the Grignard reagent to form the desired alcohol.
  • Work-up involving the addition of water and acid to quench the reaction and isolate the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-(3,5-Dimethylphenyl)-3-pentanone.

    Reduction: 3-(3,5-Dimethylphenyl)-3-pentane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenyl)-3-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of phenyl-substituted alcohols on cellular processes. Its interactions with biological membranes and proteins can provide insights into the behavior of similar compounds in biological systems.

Medicine: While specific medical applications of this compound are not well-documented, its structural analogs may have potential as pharmaceutical agents. Research into its pharmacological properties could reveal new therapeutic uses.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    3-(3,5-Dimethylphenyl)-3-pentanone: The oxidized form of 3-(3,5-Dimethylphenyl)-3-pentanol.

    3-(3,5-Dimethylphenyl)-3-pentane: The reduced form of this compound.

    3,5-Dimethylphenol: A related compound with a hydroxyl group directly attached to the phenyl ring.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a pentanol chain, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(3,5-dimethylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-10(3)7-11(4)9-12/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHWYWZZYYPCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC(=C1)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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